molecular formula C18H20ClNO3 B2972869 1-(4-chlorophenyl)-N-(2-(furan-3-yl)-2-hydroxyethyl)cyclopentanecarboxamide CAS No. 1396874-02-4

1-(4-chlorophenyl)-N-(2-(furan-3-yl)-2-hydroxyethyl)cyclopentanecarboxamide

Cat. No. B2972869
CAS RN: 1396874-02-4
M. Wt: 333.81
InChI Key: JSGNGECCEUPVJD-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-N-(2-(furan-3-yl)-2-hydroxyethyl)cyclopentanecarboxamide, also known as CPCCOEt, is a selective antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1). This compound has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Scientific Research Applications

Synthesis and Biological Activity

Research on compounds with structural features similar to 1-(4-chlorophenyl)-N-(2-(furan-3-yl)-2-hydroxyethyl)cyclopentanecarboxamide highlights their synthesis and evaluation for various biological activities. For instance, the synthesis and antiprotozoal activity of furan derivatives have been explored, with some compounds showing significant activity against Trypanosoma rhodesiense, suggesting potential applications in antiprotozoal therapy (Das & Boykin, 1977). Additionally, compounds containing furan rings and chlorophenyl groups have been studied for their insecticidal and miticidal properties, indicating the agricultural relevance of these structures (Ming-hua Ji et al., 2009).

Molecular Interactions and Drug Design

The interaction of furan derivatives with DNA has been analyzed, with findings showing enhanced DNA-binding affinity for certain furan-containing drugs. This provides a foundation for the design of more effective pharmaceuticals targeting genetic material for therapeutic purposes (Laughton et al., 1995). Such studies highlight the significance of furan and chlorophenyl components in the development of new drugs with improved efficacy.

Chemical Synthesis and Material Science

The chemical synthesis of furan and cyclopentanecarboxamide derivatives has been extensively explored for their potential applications in material science and organic chemistry. Techniques such as microwave-assisted synthesis have been employed to develop novel compounds with potential anti-inflammatory and antibacterial properties, demonstrating the versatility and relevance of these structures in medicinal chemistry (Ravula et al., 2016).

properties

IUPAC Name

1-(4-chlorophenyl)-N-[2-(furan-3-yl)-2-hydroxyethyl]cyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO3/c19-15-5-3-14(4-6-15)18(8-1-2-9-18)17(22)20-11-16(21)13-7-10-23-12-13/h3-7,10,12,16,21H,1-2,8-9,11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSGNGECCEUPVJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NCC(C3=COC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chlorophenyl)-N-(2-(furan-3-yl)-2-hydroxyethyl)cyclopentanecarboxamide

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